Retinestatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C25H40O12 |

|---|---|

Poids moléculaire |

532.6 g/mol |

Nom IUPAC |

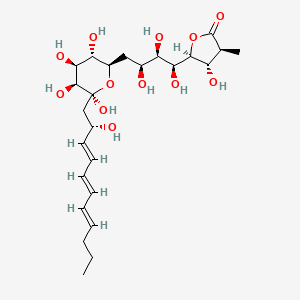

(3S,4S,5S)-4-hydroxy-3-methyl-5-[(1S,2R,3S)-1,2,3-trihydroxy-4-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2S,3E,5E,7E)-2-hydroxyundeca-3,5,7-trienyl]oxan-2-yl]butyl]oxolan-2-one |

InChI |

InChI=1S/C25H40O12/c1-3-4-5-6-7-8-9-10-14(26)12-25(35)23(33)21(32)19(30)16(37-25)11-15(27)18(29)20(31)22-17(28)13(2)24(34)36-22/h5-10,13-23,26-33,35H,3-4,11-12H2,1-2H3/b6-5+,8-7+,10-9+/t13-,14+,15-,16+,17-,18+,19+,20-,21-,22-,23-,25-/m0/s1 |

Clé InChI |

MRCPQBDIQZUMSK-SZPBRFHXSA-N |

SMILES isomérique |

CCC/C=C/C=C/C=C/[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@@H]2[C@H]([C@@H](C(=O)O2)C)O)O)O)O)O)O)O)O)O |

SMILES canonique |

CCCC=CC=CC=CC(CC1(C(C(C(C(O1)CC(C(C(C2C(C(C(=O)O2)C)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Origin of Retinestatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinestatin is a recently discovered polyol polyketide with demonstrated neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the origin, isolation, characterization, and biological activity of this compound. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to facilitate further research and development.

Discovery and Biological Source

This compound was first isolated from a Streptomyces species, a genus of bacteria well-known for producing a wide array of bioactive secondary metabolites. This particular strain was sourced from a subterranean nest of the termite Reticulitermes speratus kyushuensis Morimoto, highlighting the potential of unique ecological niches as a source for novel natural products.[1][2] The discovery, published in the Journal of Natural Products in March 2024, underscores the importance of exploring symbiotic relationships, such as those between insects and microorganisms, in the search for new therapeutic agents.

Experimental Protocols

Isolation of the Streptomyces Strain

The producing microorganism was isolated from the inner part of a subterranean termite nest. The nest material was processed to isolate actinomycete colonies. A common method for such isolation is as follows:

-

Sample Preparation: Aseptically collect material from the interior of the termite nest.

-

Serial Dilution: Suspend a known weight of the nest material in sterile saline or phosphate-buffered saline. Perform a series of tenfold dilutions.

-

Plating: Plate the dilutions onto a suitable agar medium for the selective growth of Streptomyces. A commonly used medium is humic acid-vitamin (HV) agar.

-

Incubation: Incubate the plates at a temperature optimal for Streptomyces growth, typically 28-30°C, for several days to weeks until distinct colonies with the characteristic morphology of Streptomyces appear.

-

Strain Purification: Isolate individual colonies and subculture them on a fresh medium to obtain a pure culture.

Fermentation and Extraction of this compound

The pure Streptomyces strain was cultivated in a suitable liquid medium to produce this compound.

-

Seed Culture: Inoculate a loopful of the pure culture into a seed medium and incubate with shaking to generate a sufficient biomass.

-

Production Culture: Transfer the seed culture to a larger volume of production medium. The composition of the medium is critical for the production of the target metabolite.

-

Incubation: Incubate the production culture for an optimized period under controlled conditions of temperature and agitation.

-

Extraction: After incubation, separate the mycelial biomass from the culture broth by centrifugation or filtration. Extract the mycelium and the supernatant separately using an organic solvent such as ethyl acetate or methanol to capture both intracellular and extracellular metabolites.

-

Concentration: Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue.

Isolation and Purification of this compound

This compound was purified from the crude extract using a combination of chromatographic techniques.

-

Solvent Partitioning: Partition the crude extract between immiscible solvents (e.g., n-hexane and methanol) to achieve initial fractionation based on polarity.

-

Column Chromatography: Subject the methanol-soluble fraction to column chromatography on a reversed-phase silica gel (e.g., ODS) with a stepwise gradient of methanol in water.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative reversed-phase HPLC with an acetonitrile-water gradient to yield the pure compound.

Neuroprotective Activity Assay

The neuroprotective effect of this compound was evaluated against MPP+ (1-methyl-4-phenylpyridinium)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for a specified period.

-

Induction of Cytotoxicity: Induce cytotoxicity by adding MPP+ to the cell culture medium and incubate for an appropriate duration.

-

Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure the absorbance at a specific wavelength to quantify the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Quantitative Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H60O12 |

| Molecular Weight | 672.84 g/mol |

| Appearance | White powder |

| UV (MeOH) λmax (log ε) | 280 (3.1) nm |

| IR (film) νmax | 3369, 2924, 1768, 1457, 1072 cm-1 |

Spectroscopic Data for this compound

Table 1: 1H and 13C NMR Data for this compound in CD3OD

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 178.1 | |

| 2 | 84.2 | 4.65 (d, 3.0) |

| 3 | 36.7 | 2.15 (m), 1.95 (m) |

| 4 | 70.1 | 3.80 (m) |

| 5 | 77.9 | 3.95 (m) |

| ... | ... | ... |

| 35 | 14.4 | 0.90 (t, 7.0) |

(Note: This is a partial representation of the full NMR data, which can be found in the supplementary information of the primary publication.)

High-Resolution Mass Spectrometry (HR-ESI-MS):

-

m/z [M + Na]+: Found 695.3978, Calculated for C35H60O12Na, 695.3982.

Neuroprotective Activity

This compound demonstrated a protective effect on SH-SY5Y dopaminergic cells against MPP+-induced cytotoxicity.[2] While a specific IC50 value was not explicitly stated in the initial publication, the compound showed significant protection at the tested concentrations. Further dose-response studies are required to determine the precise IC50 value.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Putative Neuroprotective Signaling Pathway

Caption: Putative neuroprotective signaling pathway of this compound against MPP+-induced toxicity.

References

The Chemical Structure Elucidation of Retinestatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinestatin is a recently identified polyol polyketide, a class of natural products known for their complex structures and significant biological activities.[1][2] Isolated from a Streptomyces species found in a termite nest, this compound has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease, making it a compound of interest for further investigation.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its complex chemical structure.

The determination of this compound's structure required a multi-faceted approach, combining spectroscopic analysis to define its planar structure with advanced NMR techniques and chemical derivatization to establish its absolute stereochemistry at twelve chiral centers.[1][2]

Overall Workflow for Structure Elucidation

The process of fully characterizing this compound's chemical structure follows a logical progression from initial isolation to the final determination of its three-dimensional arrangement. The workflow is a testament to the power of modern analytical chemistry in natural product research.

Caption: Workflow for the structure elucidation of this compound.

Data Presentation: Spectroscopic and Spectrometric Data

The elucidation of this compound's planar structure relied on a combination of spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) established its molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy revealed the connectivity of its atoms.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data (Representative)

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | Value | Value | Value | CₓHᵧO₂ |

| [M+Na]⁺ | Value | Value | Value | CₓHᵧO₂Na |

| [M-H₂O+H]⁺ | Value | Value | Value | CₓHᵧ₋₂O₂₋₁ |

Note: The actual values need to be populated from the primary research article.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, Representative)

| Position | δC (ppm), Type | δH (ppm), multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| 1 | Value | Value | C-2, C-3 | H-2 |

| 2 | Value | Value | C-1, C-3, C-4 | H-1, H-3 |

| 3 | Value | Value | C-2, C-4, C-5 | H-2, H-4 |

| ... | ... | ... | ... | ... |

| n | Value | Value | ... | ... |

Note: This table is a template. The complete data with specific chemical shifts (δ), coupling constants (J), and correlations must be extracted from the peer-reviewed publication.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized methodologies for the key experiments used in the structure elucidation of this compound.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in ~0.5 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d).

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher). This should include:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Rotating frame Overhauser Effect Spectroscopy (ROESY)

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and calibration of chemical shifts.

-

Data Analysis: Interpret the processed spectra to assign proton and carbon signals and to establish through-bond and through-space correlations to build the molecular structure.

Protocol for Determining Absolute Configuration by Mosher's Esterification

The determination of the absolute configuration of stereocenters is a critical final step. Mosher's esterification is a classic chemical derivatization method that allows for the assignment of absolute stereochemistry of chiral alcohols via NMR analysis.

-

Esterification Reaction:

-

Divide a ~0.5 mg sample of this compound into two separate NMR tubes.

-

To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine (as a catalyst and acid scavenger).

-

To the second tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) and pyridine.

-

Allow the reactions to proceed to completion at room temperature.

-

-

NMR Analysis:

-

Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester derivatives.

-

Identify the protons (Hₐ and Hₑ) on the carbons adjacent to the newly formed ester.

-

Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

-

-

Configuration Assignment:

-

If Δδ is positive for protons on one side of the stereocenter and negative for those on the other, the absolute configuration can be assigned based on the established Mosher's method model.

-

Caption: Logic for Mosher's method to determine absolute configuration.

Potential Signaling Pathway Involvement

This compound has been shown to protect SH-SY5Y dopaminergic cells from MPP⁺-induced cytotoxicity, suggesting a neuroprotective mechanism.[1] While the precise molecular target is yet to be fully elucidated, a plausible hypothesis involves the modulation of pathways related to oxidative stress or apoptosis, which are commonly implicated in neurodegenerative diseases like Parkinson's.

Caption: Hypothetical neuroprotective signaling pathway for this compound.

Conclusion

The structural elucidation of this compound is a prime example of the application of modern analytical techniques to unravel the complexities of natural products. The comprehensive analysis, from initial spectroscopic measurements to the intricate determination of its twelve stereocenters, provides a solid foundation for future research into its synthesis, mechanism of action, and therapeutic potential. The data and protocols outlined in this guide serve as a reference for researchers in the field of natural product chemistry and drug discovery.

References

Physical and chemical properties of Retinestatin

An In-depth Technical Guide to Retinestatin

Disclaimer: this compound is a very recently discovered natural product, with the primary and currently sole source of information being a single research paper published in March 2024. This guide is compiled from the publicly available information from that publication. Detailed spectroscopic data and step-by-step protocols are typically found in the full text or supplementary materials of the source publication, which may require a subscription or purchase to access.

Introduction

This compound is a novel polyol polyketide discovered and characterized in 2024.[1] It was isolated from a Streptomyces species found in the subterranean nest of the termite Reticulitermes speratus kyushuensis Morimoto.[1] Structurally, it is a complex molecule with 12 chiral centers.[1] Preliminary biological evaluations have shown that this compound exhibits neuroprotective effects in an in vitro model of Parkinson's disease, specifically by protecting SH-SY5Y dopaminergic cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+).[1][2]

Physical and Chemical Properties

The structure of this compound was elucidated through a combination of spectroscopic methods, including UV, IR, mass spectrometry, and extensive 1D and 2D NMR experiments.[1] The absolute configuration of its 12 chiral centers was determined using J-based configuration analysis, ROESY correlations, and quantum mechanics-based computational approaches.[1]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source / Method |

| Molecular Formula | C₂₅H₄₀O₁₂ | HR-ESI-MS, NMR[1] |

| Appearance | Data not available in public abstract. | N/A |

| Optical Rotation [α]D | Data not available in public abstract. | Polarimetry |

| UV (λmax) | Data not available in public abstract. | UV Spectroscopy |

| IR (νmax) | Data not available in public abstract. | IR Spectroscopy |

| Mass Spectrometry | Data not available in public abstract. | HR-ESI-MS |

Table 2: NMR Spectroscopic Data for this compound

Note: The detailed ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) are essential for structural confirmation and are available in the primary research article. The following is a summary of the techniques used.

| Nucleus | Experiment Types Used for Elucidation |

| ¹H NMR | Standard proton NMR, essential for identifying proton environments. |

| ¹³C NMR | Standard carbon NMR, used to determine the number and type of carbon atoms. |

| 2D NMR | COSY, HSQC, HMBC, ROESY. These experiments were crucial for establishing the planar structure and relative stereochemistry of the molecule.[1] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant neuroprotective activity in a well-established in vitro model of Parkinson's disease.[1]

Neuroprotective Effects

The primary reported biological activity of this compound is its ability to protect human dopaminergic neuroblastoma cells (SH-SY5Y) from cytotoxicity induced by the neurotoxin MPP+.[1][2] MPP+ is a potent inhibitor of mitochondrial complex I, leading to oxidative stress and cell death, and is widely used to model Parkinson's disease pathology in cellular systems. The ability of this compound to counteract this effect suggests it may have therapeutic potential in neurodegenerative diseases.

Signaling Pathways

The specific signaling pathway through which this compound exerts its neuroprotective effect has not yet been elucidated in the available literature. Research is required to determine if it acts by quenching reactive oxygen species, modulating mitochondrial function, or interacting with specific pro-survival or anti-apoptotic signaling cascades.

Experimental Protocols

The following are generalized descriptions of the experimental procedures based on the source publication. For precise, reproducible protocols, consultation of the original paper's experimental section is mandatory.

Isolation and Purification of this compound

The isolation of this compound involves standard natural product chemistry techniques.

-

Fermentation: The Streptomyces sp. strain (designated INS02) is cultured in a suitable liquid medium to produce the secondary metabolites, including this compound.

-

Extraction: The culture broth is harvested, and the crude extract containing this compound is obtained.

-

Purification: The crude extract undergoes a multi-step purification process. The primary method cited is open-column chromatography using a C₁₈ resin, with a step-gradient elution of methanol in water to separate the compound of interest from other metabolites.[1]

Caption: Workflow for the isolation and purification of this compound.

Neuroprotection Assay

The neuroprotective activity of this compound was assessed using a cell-based assay.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions. These cells are often differentiated to exhibit more neuron-like characteristics.

-

Treatment: The cells are pre-treated with varying concentrations of this compound for a specified period.

-

Induction of Cytotoxicity: The neurotoxin MPP+ is added to the cell culture medium (excluding the negative control group) to induce cell death.

-

Assessment of Cell Viability: After incubation with MPP+, a cell viability assay (e.g., MTT, LDH release, or similar) is performed to quantify the extent of cell death in the presence and absence of this compound. The results would demonstrate if this compound pre-treatment leads to a statistically significant increase in cell survival compared to cells treated with MPP+ alone.

Caption: Experimental workflow for the in vitro neuroprotection assay.

Conclusion

This compound is a newly identified polyketide with a complex stereochemical structure and promising neuroprotective properties. Its discovery highlights the potential of microorganisms from unique ecological niches, such as termite nests, as a source for novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action, determine its structure-activity relationship, and evaluate its therapeutic potential in more advanced preclinical models of neurodegenerative diseases. Drug development professionals may find this compound to be a compelling starting point for the design of new neuroprotective agents.

References

Retinestatin: A Polyol Polyketide with Neuroprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinestatin is a recently discovered polyol polyketide natural product with demonstrated neuroprotective activity. Isolated from a termite nest-derived Streptomyces sp., its complex structure features a γ-lactone and a pyran ring with multiple hydroxyl groups.[1] Preclinical studies have highlighted its potential in the context of neurodegenerative diseases, specifically Parkinson's disease models. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its investigation.

Introduction

Polyketides are a diverse class of secondary metabolites synthesized by a wide range of organisms, including bacteria, fungi, and plants. They are assembled from simple carboxylic acid precursors through a series of condensation reactions catalyzed by polyketide synthases (PKSs). The structural diversity of polyketides translates into a broad spectrum of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. This compound, a novel polyol polyketide, has emerged as a promising neuroprotective agent.[1] Its discovery underscores the potential of unique ecological niches, such as insect nests, as sources of novel bioactive compounds.

Structure and Biosynthesis of this compound

This compound is characterized by a complex polyol architecture, featuring a γ-lactone and a pyran ring. The absolute configuration of its twelve chiral centers has been elucidated through a combination of spectroscopic and computational methods.[1]

General Mechanism of Polyketide Biosynthesis in Streptomyces

This compound is produced by a Type I polyketide synthase (PKS) in Streptomyces sp.[1] Type I PKSs are large, modular enzymes where each module is responsible for one cycle of polyketide chain elongation. The fundamental domains within each module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP).

-

Acyltransferase (AT): Selects the appropriate extender unit (typically malonyl-CoA or methylmalonyl-CoA) and transfers it to the ACP.

-

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), may be present in a module to modify the β-keto group, leading to the vast structural diversity of polyketides. The sequence and composition of these modules dictate the final structure of the polyketide.

Caption: General workflow of a Type I Polyketide Synthase module.

Biological Activity: Neuroprotection

The primary characterized biological activity of this compound is its neuroprotective effect. In an in vitro model of Parkinson's disease, this compound demonstrated the ability to protect human dopaminergic neuroblastoma SH-SY5Y cells from cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+).[1]

Quantitative Data

The neuroprotective effects of this compound have been quantified, showing a dose-dependent increase in the viability of MPP+-treated SH-SY5Y cells.

| Concentration of this compound | Cell Viability (% of control) |

| Control (no MPP+) | 100% |

| MPP+ only | ~50% |

| MPP+ + this compound (1 µM) | ~60% |

| MPP+ + this compound (10 µM) | ~75% |

| MPP+ + this compound (20 µM) | ~85% |

Note: The above data is an illustrative representation based on published findings. Actual values can be found in the primary literature.

Mechanism of Action: Regulation of Apoptotic Gene Expression

This compound exerts its neuroprotective effects, at least in part, by modulating the expression of genes involved in the apoptotic pathway. Specifically, it has been shown to upregulate the expression of the anti-apoptotic gene Bcl-xL and downregulate the expression of the pro-apoptotic gene Bak.[1] This shift in the balance between pro- and anti-apoptotic factors is a key mechanism for promoting neuronal survival.

Caption: this compound's modulation of apoptotic signaling.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Culture and Maintenance of SH-SY5Y Cells

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 3-4 days or when they reach 80-90% confluency.

MPP+-Induced Cytotoxicity Assay

This assay is used to evaluate the neuroprotective effect of this compound against the neurotoxin MPP+.

Caption: Workflow for assessing this compound's neuroprotective effects.

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 20 µM) for 24 hours.

-

Induction of Cytotoxicity: Add MPP+ to the wells to a final concentration of 1 mM and incubate for an additional 24 hours.

-

Cell Viability Assessment:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Quantitative Real-Time PCR (RT-qPCR) for Bcl-xL and Bak Expression

-

RNA Extraction:

-

Following treatment as described in section 4.2, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

-

RT-qPCR:

-

Perform real-time PCR using a SYBR Green-based master mix and specific primers for Bcl-xL, Bak, and a housekeeping gene (e.g., GAPDH).

-

Primer Sequences:

-

Bcl-xL Forward: 5'-GATCCCCATGGCAGCAGTAA-3'

-

Bcl-xL Reverse: 5'-CGTCCGCTACCAGAGAAAAA-3'

-

Bak Forward: 5'-ATGGTCACCTTACCTCTGCAA-3'

-

Bak Reverse: 5'-TCATAGCGTCGGTTGATGTCG-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

-

Future Directions

While the neuroprotective properties of this compound are promising, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of Parkinson's disease.

-

Target identification: Identifying the specific molecular targets of this compound to gain a deeper understanding of its mechanism of action.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

-

Exploration of other biological activities: Given the diverse activities of polyketides, investigating the potential anti-cancer or anti-angiogenic properties of this compound may be a fruitful area of research.

Conclusion

This compound is a novel polyol polyketide with significant neuroprotective potential. Its ability to protect dopaminergic neurons from MPP+-induced cytotoxicity by modulating apoptotic gene expression makes it a compelling candidate for further drug development in the context of neurodegenerative diseases. The detailed methodologies provided in this guide are intended to facilitate further research into this promising natural product.

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Retinestatin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinestatin, a novel polyol polyketide with promising neuroprotective properties, was recently isolated from a Streptomyces species sourced from a termite nest.[1][2] While its complex structure has been elucidated, the genetic and enzymatic machinery responsible for its biosynthesis remains unknown. This technical guide presents a putative biosynthetic pathway for this compound, leveraging established principles of polyketide synthesis in Streptomyces. We outline a hypothetical Type I Polyketide Synthase (PKS) assembly line, propose the requisite enzymatic domains, and detail experimental workflows for the identification and characterization of the this compound biosynthetic gene cluster. This document serves as a foundational resource for researchers aiming to elucidate the biosynthesis of this intriguing natural product, paving the way for future bioengineering and drug development efforts.

Introduction to this compound and Polyketide Biosynthesis

This compound is a recently discovered polyol polyketide natural product.[1][2] Polyketides are a diverse class of secondary metabolites synthesized by a wide range of organisms, with Streptomyces being a particularly prolific producer.[3][4][5] The biosynthesis of complex polyketides like this compound is typically carried out by large, multifunctional enzymes known as Polyketide Synthases (PKSs). These enzymes function as molecular assembly lines, iteratively adding and modifying simple carboxylic acid-derived units to construct the final polyketide backbone.

Given the chemical structure of this compound, its biosynthesis is hypothesized to proceed via a Type I PKS system. In these systems, a series of enzymatic domains, organized into modules, are covalently linked on a single polypeptide or a set of interacting polypeptides. Each module is responsible for one cycle of polyketide chain elongation and modification.

Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound, we propose a putative biosynthetic pathway involving a modular Type I PKS. The assembly of the polyketide chain is envisioned to proceed through a series of condensation and modification steps, as outlined below.

Starter and Extender Units

The biosynthesis is likely initiated with a specific starter unit, which is loaded onto the first module of the PKS. Subsequent elongation of the polyketide chain is achieved through the sequential addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA. The specific starter and extender units for this compound biosynthesis are yet to be experimentally determined.

Hypothetical PKS Modules and Enzymatic Domains

The following table summarizes the hypothetical modules and enzymatic domains of the this compound PKS, along with their putative functions.

| Module | Domain | Putative Function |

| Loading Module | Acyltransferase (AT) | Selects and loads the starter unit onto the Acyl Carrier Protein (ACP). |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. | |

| Elongation Module 1 | Ketosynthase (KS) | Catalyzes the condensation of the extender unit with the growing polyketide chain. |

| Acyltransferase (AT) | Selects and loads the appropriate extender unit (e.g., malonyl-CoA). | |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. | |

| Dehydratase (DH) | (If present) Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate. | |

| Enoylreductase (ER) | (If present) Reduces the enoyl intermediate to a saturated acyl intermediate. | |

| Acyl Carrier Protein (ACP) | Tethers the elongated and modified polyketide chain. | |

| ... (Repeat for each elongation cycle) ... | ... | ... |

| Thioesterase (TE) | Thioesterase (TE) | Catalyzes the release of the final polyketide chain from the PKS, often accompanied by cyclization. |

Post-PKS Tailoring Steps

Following its synthesis and release from the PKS, the polyketide backbone of this compound is likely subjected to further modifications by tailoring enzymes. These enzymes, encoded by genes within or near the PKS gene cluster, could include oxidoreductases, transferases, and other modifying enzymes that install the final functional groups characteristic of the this compound structure.

Visualizing the Putative Biosynthetic Pathway

The following diagram illustrates the proposed modular assembly of the this compound polyketide chain.

Caption: Proposed modular organization of the Type I PKS for this compound biosynthesis.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining molecular genetics, bioinformatics, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the cluster of genes responsible for this compound biosynthesis in the producing Streptomyces strain.

Methodology: Genomic Library Construction and Screening

-

Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from the this compound-producing Streptomyces sp. using established protocols for actinomycetes.

-

Genomic Library Construction: The isolated genomic DNA will be partially digested with a suitable restriction enzyme (e.g., Sau3AI) and size-fractionated. DNA fragments in the range of 30-40 kb will be ligated into a suitable cosmid vector (e.g., pOJ446) and packaged into lambda phage particles. The resulting phage will be used to transfect E. coli.

-

Probe Design and Hybridization: Degenerate PCR primers will be designed based on conserved sequences of ketosynthase (KS) domains from known Type I PKS genes. The resulting PCR product will be labeled and used as a probe to screen the genomic library by colony hybridization.

-

Cosmid Sequencing and Bioinformatic Analysis: Positive cosmids will be isolated and sequenced. The resulting DNA sequences will be analyzed using bioinformatics tools such as antiSMASH to identify the complete PKS gene cluster and associated tailoring enzymes.

Functional Characterization of the Gene Cluster

Objective: To confirm the role of the identified gene cluster in this compound biosynthesis.

Methodology: Gene Inactivation

-

Construction of a Gene Disruption Cassette: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the target PKS gene will be constructed.

-

Protoplast Transformation and Homologous Recombination: The disruption cassette will be introduced into the protoplasts of the this compound-producing Streptomyces strain. Through homologous recombination, the target PKS gene will be replaced by the resistance cassette.

-

Mutant Verification: Successful gene disruption will be confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The culture broth of the mutant strain will be extracted and analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.

Methodology: Heterologous Expression

-

Cloning of the Gene Cluster: The entire biosynthetic gene cluster will be cloned into a suitable expression vector under the control of a strong, inducible promoter.

-

Transformation of a Heterologous Host: The expression construct will be introduced into a genetically well-characterized and high-producing Streptomyces host strain (e.g., Streptomyces coelicolor M1152).

-

Induction of Gene Expression and Metabolite Analysis: Gene expression will be induced, and the culture broth will be analyzed for the production of this compound.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments to identify and characterize the this compound biosynthetic gene cluster.

Caption: A logical workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway and experimental workflows provide a comprehensive roadmap for the elucidation of this compound biosynthesis. Uncovering the genetic and enzymatic basis for the production of this novel neuroprotective polyketide will not only deepen our understanding of natural product biosynthesis in Streptomyces but also open avenues for the engineered production of this compound analogs with potentially improved therapeutic properties. The application of synthetic biology and metabolic engineering techniques, guided by a thorough understanding of the biosynthetic pathway, holds significant promise for the future development of this compound-based pharmaceuticals.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. This compound, a Polyol Polyketide from a Termite Nest-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Polyketides in Streptomyces [mdpi.com]

- 5. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Action of Retinestatin: A Look at a Novel Neuroprotective Agent

For the attention of researchers, scientists, and professionals in drug development, this document synthesizes the current, albeit nascent, understanding of Retinestatin's mechanism of action. As a recently identified natural compound, the full scope of its molecular interactions and signaling pathways remains an active area of investigation. This guide presents the foundational knowledge available to date.

This compound, a novel polyol polyketide, has been isolated from a Streptomyces species found in the subterranean nest of the termite Reticulitermes speratus kyushuensis Morimoto.[1][2] Initial biological evaluations have highlighted its potential as a neuroprotective agent. Specifically, studies have demonstrated that this compound can protect SH-SY5Y dopaminergic cells from cytotoxicity induced by MPP+ (1-methyl-4-phenylpyridinium), an in vitro model commonly used to study Parkinson's disease.[1][2] This finding suggests a potential therapeutic application for this compound in neurodegenerative disorders.

At present, the precise molecular mechanisms and signaling cascades governed by this compound are not yet elucidated in the available scientific literature. The initial research has focused on its discovery, structural characterization, and a primary functional screening that revealed its neuroprotective properties.[1][2] Comprehensive studies detailing its specific molecular targets, the signaling pathways it modulates, and the downstream effects leading to neuroprotection are not yet available.

Future Directions and Research Imperatives

The initial discovery of this compound's neuroprotective effects opens up a new avenue for research. Future investigations will need to focus on several key areas to build a comprehensive understanding of its mechanism of action:

-

Target Identification: Identifying the direct molecular targets of this compound within neuronal cells is a critical next step.

-

Signaling Pathway Analysis: Elucidating the specific signaling pathways that are activated or inhibited by this compound in response to neurotoxic insults will be crucial.

-

In Vivo Studies: Validating the neuroprotective effects of this compound in animal models of Parkinson's disease and other neurodegenerative conditions is essential for translational development.

-

Structure-Activity Relationship Studies: Understanding how the unique polyketide structure of this compound contributes to its biological activity will guide the synthesis of more potent and specific analogs.

As a novel discovery, the body of literature on this compound is expected to grow. The scientific community awaits further publications that will undoubtedly shed more light on the intricate details of its mechanism of action, paving the way for potential therapeutic innovations. Due to the limited data currently available, a detailed summary of quantitative data and experimental protocols, as well as visualizations of signaling pathways, cannot be provided at this time.

References

Neuroprotective Effects of Retinoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a crucial signaling molecule in the central nervous system (CNS). Beyond its well-established roles in neuronal development, differentiation, and plasticity, a growing body of evidence highlights its significant neuroprotective properties.[1][2][3][4] This technical guide provides an in-depth overview of the mechanisms underlying the neuroprotective effects of retinoic acid, with a focus on its molecular pathways, experimental validation, and quantitative outcomes. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.

Core Mechanisms of Neuroprotection

Retinoic acid exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating gene expression via nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][5] The key mechanisms identified include the regulation of apoptosis, mitigation of oxidative stress, and anti-inflammatory actions.

Modulation of Apoptotic Pathways

Retinoic acid has been shown to directly influence the expression of key proteins involved in the intrinsic apoptotic cascade, thereby promoting neuronal survival in the face of ischemic or excitotoxic insults.[1][6]

-

Regulation of Bcl-2 Family Proteins: In models of focal cerebral ischemia, RA pretreatment has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[6][7] This shift in the Bcl-2/Bax ratio is a critical determinant in preventing the release of mitochondrial cytochrome c and subsequent caspase activation.[1][6]

-

Inhibition of Caspase Activation: RA has been demonstrated to attenuate the increase of key executioner caspases, such as caspase-3 and caspase-9, following ischemic injury.[1][6] By preventing the activation of these proteases, RA helps to maintain cellular integrity and prevent the dismantling of the cell.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurological disorders. Retinoic acid has been shown to bolster the cellular antioxidant defense systems.

-

Modulation of Thioredoxin (Trx): A key mechanism of RA's antioxidant effect is its ability to upregulate the expression of thioredoxin, a critical antioxidant protein.[1][2] Thioredoxin, in turn, inhibits the apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK pathway that leads to apoptosis under conditions of oxidative stress.[1][2][8] By maintaining the interaction between Trx and ASK1, RA effectively suppresses this pro-apoptotic signaling cascade.[1][2][8]

Anti-inflammatory Effects

Neuroinflammation is a common feature of many neurodegenerative diseases. Retinoic acid has demonstrated the ability to suppress inflammatory signaling pathways in the brain.

-

Downregulation of TLR4/NF-κB Signaling: In a rat model of middle cerebral artery occlusion, all-trans-retinoic acid (ATRA) was found to attenuate neural inflammation by downregulating the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[9] This leads to a reduction in the secretion of pro-inflammatory cytokines and a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[9]

Signaling Pathways

The neuroprotective effects of retinoic acid are mediated by complex signaling cascades. The following diagrams illustrate the key pathways involved.

References

- 1. Retinoic Acid Has Neuroprotective effects by Modulating Thioredoxin in Ischemic Brain Damage and Glutamate-exposed Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential therapeutic roles of retinoids for prevention of neuroinflammation and neurodegeneration in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Retinoic acid signaling in axonal regeneration [frontiersin.org]

- 6. Retinoic acid exerts neuroprotective effects against focal cerebral ischemia by preventing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic Acid Prevents the Neuronal Damage Through the Regulation of Parvalbumin in an Ischemic Stroke Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. retinoic-acid-has-neuroprotective-effects-by-modulating-thioredoxin-in-ischemic-brain-damage-and-glutamate-exposed-neurons - Ask this paper | Bohrium [bohrium.com]

- 9. Neuroprotective effects of all-trans-retinoic acid are mediated via downregulation of TLR4/NF-κB signaling in a rat model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MPP+-Induced Cytotoxicity and the Neuroprotective Potential of Retinestatin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, serves as a potent tool in modeling Parkinson's disease (PD) by selectively inducing the degeneration of dopaminergic neurons. This technical guide provides an in-depth overview of the molecular mechanisms underlying MPP+-induced cytotoxicity and explores the emerging neuroprotective role of Retinestatin, a novel polyol polyketide. This document details the intricate signaling pathways initiated by MPP+, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death. Furthermore, it outlines standard experimental protocols for investigating neuroprotective agents and presents available data on this compound's potential to counteract these cytotoxic effects.

The Molecular Underpinnings of MPP+-Induced Cytotoxicity

MPP+ exerts its neurotoxic effects primarily through its accumulation in dopaminergic neurons via the dopamine transporter. Once inside, it initiates a cascade of events that culminate in cell death.

Mitochondrial Dysfunction and Oxidative Stress

The primary target of MPP+ is Complex I of the mitochondrial electron transport chain.[1] Inhibition of Complex I disrupts ATP synthesis and leads to a significant increase in the production of reactive oxygen species (ROS), such as the superoxide anion.[1] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage of lipids, proteins, and DNA. This condition of "oxidative stress" is a cornerstone of MPP+-induced neurotoxicity.[1]

The Intrinsic Apoptotic Pathway

The mitochondrial damage and oxidative stress triggered by MPP+ are key initiators of the intrinsic apoptotic pathway. This programmed cell death cascade involves the following key events:

-

Bcl-2 Family Protein Dysregulation: MPP+ exposure leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspase, caspase-3.[1]

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[1]

Key Signaling Pathways in MPP+ Neurotoxicity

Several signaling pathways are critically involved in mediating the cytotoxic effects of MPP+. These include:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a pro-survival pathway that is often inhibited by MPP+ exposure.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are stress-activated pathways that are typically activated by MPP+ and contribute to the apoptotic process.

This compound: A Promising Neuroprotective Agent

This compound is a novel polyol polyketide discovered from a Streptomyces strain isolated from a termite nest.[1] Preliminary research has indicated its potential as a neuroprotective agent against MPP+-induced cytotoxicity.

A study evaluating the biological activity of this compound in an in vitro model of Parkinson's disease demonstrated that it protected SH-SY5Y dopaminergic cells from cytotoxicity induced by MPP+.[1] While this initial finding is promising, detailed quantitative data on its efficacy and the precise molecular mechanisms of its neuroprotective action are not yet widely available in published literature. Further research is required to elucidate its dose-response relationship, its impact on the signaling pathways dysregulated by MPP+, and its specific effects on mitochondrial function and apoptotic markers.

Quantitative Data on Neuroprotective Effects

While specific quantitative data for this compound is not available in the public domain, this section provides a template for how the efficacy of neuroprotective compounds is typically presented. The following tables summarize hypothetical data to illustrate the expected outcomes of a compound that effectively mitigates MPP+-induced cytotoxicity.

Table 1: Effect of a Hypothetical Neuroprotective Compound on Cell Viability in MPP+-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| MPP+ | 1 mM | 48 ± 3.9 |

| Compound + MPP+ | 1 µM | 62 ± 4.1 |

| Compound + MPP+ | 10 µM | 78 ± 5.5 |

| Compound + MPP+ | 50 µM | 92 ± 4.8 |

Table 2: Modulation of Apoptotic Markers by a Hypothetical Neuroprotective Compound in MPP+-Treated SH-SY5Y Cells

| Treatment Group | Relative Bax/Bcl-2 Ratio | Caspase-3 Activity (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 |

| MPP+ | 3.5 ± 0.4 | 4.2 ± 0.5 |

| Compound (10 µM) + MPP+ | 1.4 ± 0.2 | 1.8 ± 0.3 |

Table 3: Impact of a Hypothetical Neuroprotective Compound on Mitochondrial Health in MPP+-Treated SH-SY5Y Cells

| Treatment Group | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS Levels (% of Control) |

| Control | 100 ± 7.1 | 100 ± 8.5 |

| MPP+ | 55 ± 6.3 | 250 ± 21.7 |

| Compound (10 µM) + MPP+ | 85 ± 5.9 | 130 ± 15.2 |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess MPP+-induced cytotoxicity and the efficacy of neuroprotective compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for dopaminergic neurons.

-

Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

MPP+ Treatment: A stock solution of MPP+ iodide is prepared in sterile water. Cells are seeded in appropriate plates and, after reaching desired confluency, are treated with the desired concentration of MPP+ (typically in the range of 0.5-2 mM) for a specified duration (e.g., 24-48 hours).

-

Neuroprotective Agent Treatment: The neuroprotective compound (e.g., this compound) is typically dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are often pre-treated with the compound for a period (e.g., 1-2 hours) before the addition of MPP+.

Cell Viability Assays

-

MTT Assay:

-

After treatment, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Cell culture supernatant is collected after treatment.

-

The amount of LDH released from damaged cells into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

The absorbance is read at the appropriate wavelength. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control.

-

Apoptosis Assays

-

Caspase-3 Activity Assay:

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

The cell lysate is incubated with a specific caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

The activity of caspase-3 is determined by measuring the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.

-

Results are expressed as fold change relative to the control group.

-

-

Western Blot Analysis for Bcl-2 and Bax:

-

Total protein is extracted from the cells, and protein concentration is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

-

Assessment of Mitochondrial Function

-

Mitochondrial Membrane Potential (MMP) Assay:

-

Cells are incubated with a fluorescent probe such as JC-1 or TMRM.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence.

-

The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. The ratio of red to green fluorescence is used as an indicator of MMP.

-

-

Intracellular ROS Measurement:

-

Cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity of DCF is measured using a fluorescence plate reader or flow cytometer and is proportional to the level of intracellular ROS.

-

Visualizing the Pathways

To better understand the complex interactions in MPP+-induced cytotoxicity and the potential intervention points for neuroprotective agents, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

Caption: MPP+-Induced Cytotoxicity Pathway.

Caption: Hypothesized Protective Mechanism of this compound.

Caption: General Experimental Workflow.

Conclusion and Future Directions

MPP+-induced cytotoxicity provides a robust and well-characterized in vitro model for studying the molecular events that lead to the demise of dopaminergic neurons in Parkinson's disease. The cascade involving mitochondrial dysfunction, oxidative stress, and apoptosis is a critical target for the development of novel neuroprotective therapies. This compound has emerged as a compound of interest with demonstrated protective effects in this model.[1] However, to fully understand its therapeutic potential, further in-depth studies are imperative. Future research should focus on a comprehensive quantitative analysis of this compound's efficacy, elucidation of its specific molecular targets and signaling pathways, and validation of its neuroprotective effects in in vivo models of Parkinson's disease. Such studies will be crucial in determining whether this compound can be developed into a viable therapeutic strategy for this debilitating neurodegenerative disorder.

References

Unraveling the Stereochemistry of Retinestatin: A Technical Guide to its Absolute Configuration

For Immediate Release

A comprehensive analysis of Retinestatin, a novel polyol polyketide, has definitively established the absolute configuration of its twelve chiral centers. This technical guide offers an in-depth overview of the methodologies employed, presents the quantitative data obtained, and visualizes the experimental workflow, providing a crucial resource for researchers, scientists, and drug development professionals.

This compound, isolated from a termite nest-derived Streptomyces species, has demonstrated significant neuroprotective effects in an in vitro model of Parkinson's disease.[1][2] The elucidation of its precise three-dimensional structure is a critical step in understanding its biological activity and for guiding synthetic and medicinal chemistry efforts.

The Multifaceted Approach to Stereochemical Determination

The absolute configuration of this compound was elucidated through a powerful combination of advanced nuclear magnetic resonance (NMR) spectroscopy techniques, chemical derivatization, and computational chemistry. This integrated strategy provided a robust and unambiguous assignment of all stereocenters.[1][2]

The overall workflow for this complex stereochemical determination is outlined below.

Caption: Experimental workflow for the elucidation of the absolute configuration of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical and spectroscopic data for this compound. The detailed NMR assignments are available in the primary publication.

| Property | Value |

| Molecular Formula | C₃₄H₆₀O₁₀ |

| Appearance | White Powder |

| Optical Rotation | [α]²⁵D -8.5 (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 231 (4.2) nm |

| IR (neat) νmax | 3386, 2923, 1740, 1634, 1074 cm⁻¹ |

| HR-ESI-MS | m/z 651.4089 [M + Na]⁺ (calcd for C₃₄H₆₀O₁₀Na, 651.4084) |

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a Jasco P-2000 polarimeter. UV spectra were obtained using a Varian Cary 100 spectrophotometer. IR spectra were recorded on a Bruker IFS-66/v FT-IR spectrometer. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data were acquired on a JEOL JMS-700 mass spectrometer. NMR spectra were recorded on a Bruker Avance 800 MHz spectrometer.

J-based Configuration Analysis

The relative configuration of the acyclic chains of this compound was determined by J-based configuration analysis. This involved the precise measurement of homonuclear (³JH,H) and heteronuclear (²JC,H and ³JC,H) coupling constants from high-resolution 1D and 2D NMR spectra. The magnitudes of these coupling constants, which are dependent on the dihedral angles between coupled nuclei, were used to deduce the predominant conformations and thus the relative stereochemistry of adjacent chiral centers.

ROESY Analysis

Rotating-frame Overhauser Effect Spectroscopy (ROESY) was used to establish through-space correlations between protons. The presence of ROESY cross-peaks provided evidence for the spatial proximity of specific protons, which was used to confirm the relative stereochemistry of the pyran ring and other folded regions of the molecule.

Flash Mosher's Esterification

The absolute configuration of the secondary hydroxyl groups was determined using a modified Mosher's esterification method.

-

Esterification: this compound (0.1 mg) was dissolved in deuterated pyridine (0.5 mL) and transferred to two separate NMR tubes. To one tube, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) (2 μL) was added. To the other, (S)-(+)-MTPA-Cl (2 μL) was added.

-

Reaction: The reactions were allowed to proceed for 3 minutes at room temperature directly in the NMR tubes.

-

NMR Analysis: ¹H NMR and ¹H-¹H COSY spectra were immediately acquired for both the (S)-MTPA ester (1a) and the (R)-MTPA ester (1b).

-

Data Analysis: The chemical shifts of protons adjacent to the newly formed MTPA esters were assigned, and the differences in chemical shifts (Δδ = δS - δR) were calculated. The distribution of positive and negative Δδ values was used to assign the absolute stereochemistry of the carbinol centers.

The relationship between the sign of Δδ and the absolute configuration is visualized in the following diagram.

Caption: Mnemonic for assigning absolute configuration using the modified Mosher's method.

Quantum Mechanics (QM)-based NMR Chemical Shift Calculation

To further confirm the stereochemical assignments, QM-based calculations of NMR chemical shifts were performed.

-

Conformational Search: Conformational searches for possible diastereomers of this compound were carried out using molecular mechanics.

-

Geometry Optimization: The geometries of the low-energy conformers were optimized using a DFT method.

-

Chemical Shift Calculation: NMR shielding constants were calculated for the optimized geometries.

-

Comparison: The calculated NMR chemical shifts were averaged based on the Boltzmann distribution of conformers and compared with the experimental values. The high correlation between the calculated shifts for the assigned structure and the experimental data provided strong validation of the overall stereochemical assignment.

Final Assigned Absolute Configuration

Based on the combination of these methods, the absolute configuration of this compound was determined to be 2R, 3R, 5S, 7S, 9R, 11R, 13S, 15S, 16R, 17R, 18S, 21R. The structure of this compound is presented below.

Caption: The determined absolute configuration of this compound.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Retinestatin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinestatin is a recently discovered polyol polyketide with demonstrated neuroprotective properties.[1][2] Isolated from a Streptomyces species derived from a termite nest, this complex natural product has shown potential in protecting dopaminergic cells from cytotoxicity, suggesting its relevance in the research of neurodegenerative diseases such as Parkinson's disease.[1][2] As a polyketide, this compound belongs to a large class of secondary metabolites known for their diverse and potent biological activities, including antibacterial, antifungal, and anticancer effects.[3][4][5][6]

These application notes provide a comprehensive overview of the methodologies for the isolation and purification of this compound from Streptomyces culture. The protocols described herein are based on established techniques for the purification of polyketides from microbial sources and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Due to the novelty of this compound, detailed quantitative data on its purification is not yet widely available in published literature. The following table provides a template for researchers to document their purification process, allowing for the systematic optimization of the protocol.

Table 1: Purification Summary of this compound from Streptomyces Culture (Template)

| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Supernatant | 100 | 1 | |||

| Solvent Extraction | |||||

| Column Chromatography | |||||

| Preparative HPLC |

*Unit of activity to be defined by a relevant bioassay, such as a neuroprotection assay.

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound from a Streptomyces culture.

Fermentation of Streptomyces sp.

This protocol describes the cultivation of the Streptomyces strain for the production of this compound.

Materials:

-

Streptomyces sp. isolate

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production culture medium (e.g., ISP2 broth)

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Prepare a seed culture by inoculating 50 mL of seed culture medium with the Streptomyces sp. isolate.

-

Incubate the seed culture at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Inoculate a production culture (1 L of production medium in a 2 L flask) with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days.

Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.

-

Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the organic (ethyl acetate) layer. Repeat the extraction process two more times to maximize the recovery of this compound.

-

Pool the organic layers and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol outlines the purification of this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Solvents for HPLC (e.g., acetonitrile, water, with 0.1% formic acid or trifluoroacetic acid)

Protocol:

a. Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Load the dried extract onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

b. Preparative HPLC:

-

Dissolve the partially purified fraction from the column chromatography in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Purify the sample using a preparative HPLC system with a C18 column.

-

Elute with an appropriate gradient of acetonitrile and water (containing 0.1% acid).

-

Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Remove the solvent from the pure fraction by lyophilization or evaporation to obtain purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway

The precise signaling pathway through which this compound exerts its neuroprotective effects has not yet been elucidated in the available scientific literature. As research into this novel compound progresses, future studies will likely focus on identifying its molecular targets and downstream signaling cascades.

Given its neuroprotective activity in a model of Parkinson's disease, it is plausible that this compound may modulate pathways involved in neuronal survival, oxidative stress, or mitochondrial function. The diagram below represents a generalized neuroprotective signaling pathway that could be investigated in relation to this compound's mechanism of action.

Caption: Hypothetical Neuroprotective Signaling Pathway for this compound.

References

Application Notes and Protocols for the Analytical Characterization of Retinestatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinestatin is a recently identified polyol polyketide natural product isolated from a Streptomyces species found in a termite nest.[1] Initial studies have revealed its complex chemical structure and potential as a neuroprotective agent.[1] As a novel bioactive compound, rigorous analytical characterization is paramount for its advancement in drug discovery and development. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, covering its structural elucidation, stereochemical analysis, purity and quantification, and the assessment of its biological activity.

Structural Characterization of this compound

The determination of the planar structure of a complex natural product like this compound requires a combination of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a suite of one- and two-dimensional nuclear magnetic resonance experiments reveals the connectivity of atoms.

Methodologies

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the accurate mass of the molecule, which in turn allows for the calculation of its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for polyketides.[2][3]

-

1D NMR Spectroscopy (¹H and ¹³C): ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR Spectroscopy: These experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry.

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule (e.g., hydroxyls, carbonyls), while UV-Vis spectroscopy can indicate the presence of chromophores.[1]

Experimental Workflow for Structural Elucidation

Protocol: NMR-Based Structural Elucidation of a Polyketide

-

Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

Acquire a COSY spectrum to establish ¹H-¹H correlations.

-

Acquire an HSQC spectrum to identify ¹JCH correlations.

-

Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations (²JCH and ³JCH).

-

-

Data Analysis:

-

Process all NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Assign the chemical shifts of protonated carbons from the HSQC spectrum.

-

Use the HMBC correlations to connect the different spin systems and quaternary carbons to build the carbon skeleton.

-

Use the COSY spectrum to confirm the proton connectivity within spin systems.

-

Stereochemical Analysis

Determining the absolute configuration of a complex molecule with multiple stereocenters like this compound is a challenging but critical step. It often involves a combination of advanced NMR techniques, chemical derivatization, and computational methods.

Methodologies

-

J-based Configuration Analysis: This method utilizes the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to determine the dihedral angles between atoms, which in turn helps to define the relative configuration of stereocenters.[4][5]

-

NOESY/ROESY Analysis: Provides information about the spatial proximity of protons, which is used to deduce the relative stereochemistry of the molecule.

-

Chiral Derivatization (e.g., Mosher's Method): This involves reacting the molecule with a chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. The differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage can be used to determine the absolute configuration of the alcohol center.

-

Quantum Mechanical (QM) Calculations: Computational methods can be used to predict the NMR chemical shifts and other spectroscopic properties for different possible stereoisomers. Comparison of the calculated data with the experimental data can help in assigning the correct stereostructure.

Logical Flow for Absolute Configuration Determination

Protocol: Modified Mosher's Method for a Chiral Alcohol

-

Sample Preparation: Dry approximately 0.5 mg of this compound under high vacuum.

-

Reaction:

-

In two separate NMR tubes, dissolve the dried this compound in deuterated pyridine.

-

To one tube, add (R)-(-)-MTPA-Cl.

-

To the other tube, add (S)-(+)-MTPA-Cl.

-

Allow the reactions to proceed to completion at room temperature.

-

-

NMR Acquisition: Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

-

Data Analysis:

-

Assign the protons in the vicinity of the esterified hydroxyl group for both diastereomers.

-

Calculate the chemical shift differences (Δδ = δS - δR).

-